

Atrolactamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Atrolactamide*

Cat. No.: *B1665311*

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CAS Number: 2019-68-3

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activity of a Potent Anticonvulsant Agent.

This technical guide provides a comprehensive overview of **Atrolactamide**, a compound recognized for its significant anticonvulsant properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, synthesis protocols, and mechanism of action.

Core Chemical Properties

Atrolactamide, with the IUPAC name 2-hydroxy-2-phenylpropanamide, is a member of the acetamide class of organic compounds.^[1] Its core chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	2019-68-3	[1][2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][2]
Molecular Weight	165.19 g/mol	
Melting Point	62.5-63.5 °C (L-form, from benzene), 102 °C (DL-form, from dichloroethylene)	
Boiling Point (Predicted)	349.3 ± 35.0 °C	
Density (Predicted)	1.0 ± 0.1 g/cm ³	
pKa (Predicted)	12.53 ± 0.29	
Solubility	Freely soluble in water, soluble in alcohol and acetone.	
Synonyms	(-)-α-Methyl-L-mandelamide, (S,(-))-2-Hydroxy-2-phenylpropionamide, M-144, Themisone	

Synthesis of Atrolactamide

The synthesis of **Atrolactamide** can be achieved through the hydrolysis of its corresponding nitrile precursor, 2-hydroxy-2-phenylpropanenitrile (also known as atrolactonitrile or acetophenone cyanohydrin).

Experimental Protocol: Synthesis of 2-hydroxy-2-phenylpropanamide from 2-hydroxy-2-phenylpropanenitrile

This protocol is based on the general principle of base-catalyzed hydrolysis of a nitrile to an amide.

Materials:

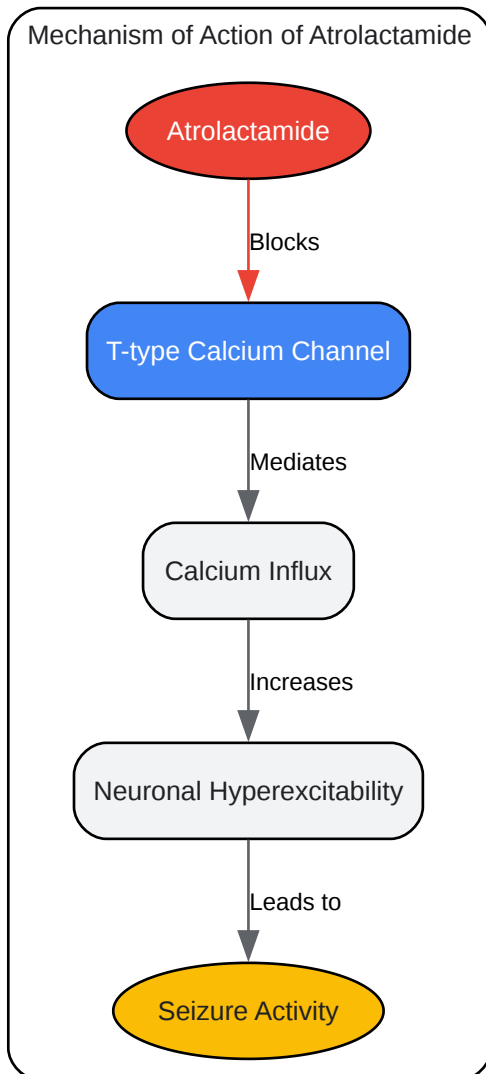
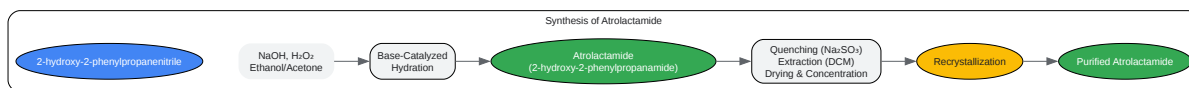
- 2-hydroxy-2-phenylpropanenitrile
- Ethanol or Acetone
- Sodium hydroxide (NaOH) solution
- Hydrogen peroxide (H₂O₂)
- Sodium sulfite (Na₂SO₃) solution
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

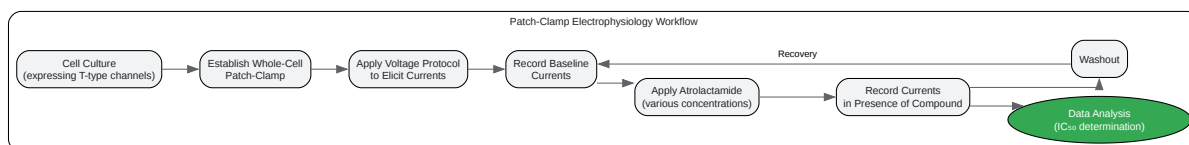
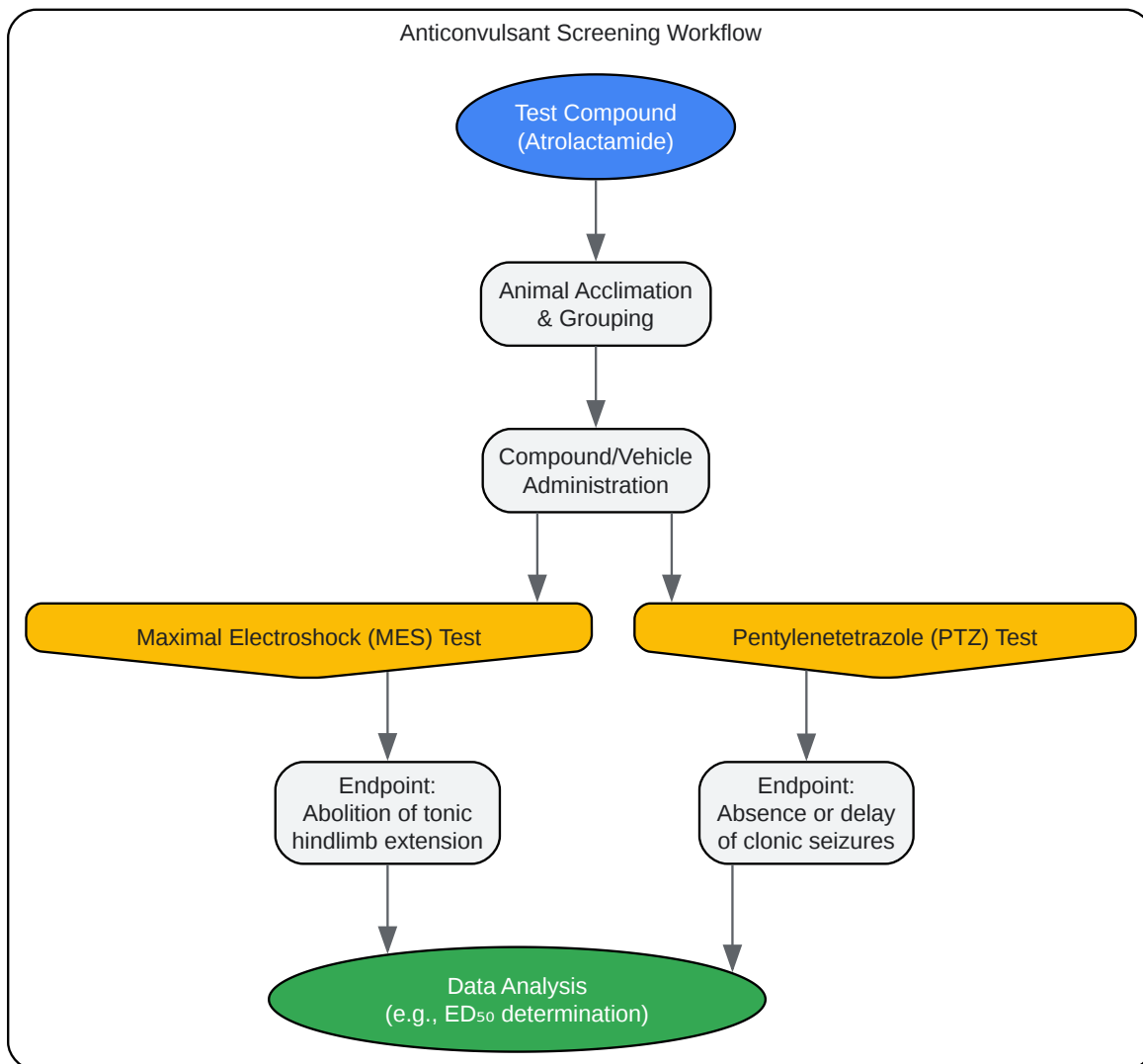
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-hydroxy-2-phenylpropanenitrile in a suitable solvent such as ethanol or acetone.
- **Reaction Conditions:** Cool the solution in an ice bath. While stirring, slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide. It is crucial to maintain a low temperature during this addition.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting

material is consumed.

- Work-up: Once the reaction is complete, carefully quench the reaction by adding a sodium sulfite solution to decompose any excess hydrogen peroxide.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **Atrolactamide** can be further purified by recrystallization from a suitable solvent, such as benzene for the L-form or dichloroethylene for the DL-form.





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References

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